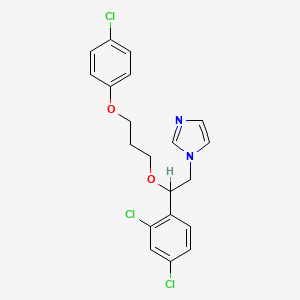
Zoficonazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
唑康唑是一种三唑类抗真菌药物,用于治疗严重的真菌感染。它对免疫功能低下患者常见的侵袭性真菌感染特别有效。 该化合物通过抑制麦角固醇的合成起作用,麦角固醇是真菌细胞膜的重要组成部分,从而破坏细胞膜的形成和功能 .
准备方法
合成路线和反应条件: 唑康唑的合成涉及多个步骤,从核心三唑结构的制备开始。该过程通常包括:
三唑环的形成: 这是通过涉及合适前体的环化反应实现的。
官能团的引入: 向三唑环引入各种官能团以增强其抗真菌活性。这可能涉及卤化、烷基化或其他取代反应。
工业生产方法: 唑康唑的工业生产遵循类似的合成路线,但规模更大。该工艺针对效率和成本效益进行了优化,通常涉及连续流动反应器和自动化系统以精确控制反应条件。 质量控制措施严格,以确保最终产品的稳定性和安全性 .
化学反应分析
反应类型: 唑康唑会发生各种化学反应,包括:
氧化: 该化合物可以在特定条件下被氧化形成不同的代谢产物。
还原: 还原反应可以改变三唑环上的官能团。
常用试剂和条件:
氧化剂: 过氧化氢、高锰酸钾。
还原剂: 硼氢化钠、氢化铝锂。
溶剂: 二氯甲烷、甲醇、乙腈。
主要形成的产物: 这些反应形成的主要产物包括唑康唑的各种代谢产物和衍生物,它们可能具有不同的抗真菌活性水平 .
科学研究应用
唑康唑在科学研究中具有广泛的应用:
化学: 用作研究三唑化学及其与其他分子相互作用的模型化合物。
生物学: 研究其对真菌细胞生物学的影响及其破坏真菌细胞膜的潜力。
医学: 广泛用于临床研究,以开发新的抗真菌疗法并了解三唑类抗真菌药物的药代动力学和药效学。
作用机制
唑康唑通过抑制细胞色素 P450 依赖性 14-α-羊毛固醇脱甲基酶发挥其抗真菌作用。这种酶对于麦角固醇的合成至关重要,麦角固醇是真菌细胞膜的关键组成部分。通过阻断这种酶,唑康唑会破坏细胞膜的形成,导致细胞死亡。 该化合物对酵母菌具有抑菌作用,对某些霉菌具有杀菌作用 .
类似化合物:
- 氟康唑
- 伊曲康唑
- 泊沙康唑
- 伏立康唑
比较: 唑康唑在广谱活性及其治疗由氟康唑耐药菌引起的感染的能力方面是独特的。与其他三唑类药物相比,唑康唑对目标酶的亲和力更高,使其对某些耐药菌株更有效。 此外,它具有良好的药代动力学特征,使其能够更好地穿透组织并保持抗真菌活性 .
相似化合物的比较
- Fluconazole
- Itraconazole
- Posaconazole
- Voriconazole
Comparison: ZOFICONAZOLE is unique in its broad-spectrum activity and its ability to treat infections caused by fluconazole-resistant organisms. Compared to other triazoles, this compound has a higher affinity for the target enzyme, making it more effective against certain resistant strains. Additionally, it has a favorable pharmacokinetic profile, allowing for better tissue penetration and sustained antifungal activity .
生物活性
Zoficonazole is a synthetic antifungal agent belonging to the class of imidazole derivatives. It is primarily utilized for its efficacy against a range of fungal infections, particularly those caused by dermatophytes and yeasts. This article delves into the biological activity of this compound, highlighting its mechanisms of action, pharmacological properties, and clinical implications based on diverse research findings.
This compound exerts its antifungal effects by inhibiting the enzyme lanosterol 14α-demethylase , a crucial component in the ergosterol biosynthesis pathway in fungi. Ergosterol is an essential component of the fungal cell membrane, and its depletion disrupts membrane integrity, leading to cell death. This mechanism is similar to that of other azole antifungals, but this compound has shown a unique potency against certain resistant strains.
Table 1: Comparison of Antifungal Mechanisms
| Compound | Target Enzyme | Effect |
|---|---|---|
| This compound | Lanosterol 14α-demethylase | Disruption of ergosterol synthesis |
| Fluconazole | Lanosterol 14α-demethylase | Disruption of ergosterol synthesis |
| Ketoconazole | Lanosterol 14α-demethylase | Disruption of ergosterol synthesis |
Pharmacokinetics
This compound demonstrates favorable pharmacokinetic properties, including good oral bioavailability and a half-life conducive to once-daily dosing. Studies indicate that peak plasma concentrations are achieved within hours post-administration, making it effective for both acute and chronic fungal infections.
Efficacy Against Fungal Strains
Research has shown that this compound exhibits significant antifungal activity against various strains, including:
- Candida albicans
- Aspergillus fumigatus
- Trichophyton rubrum
In vitro studies demonstrate that this compound has a lower minimum inhibitory concentration (MIC) compared to other azoles, indicating enhanced potency.
Table 2: Antifungal Activity of this compound
| Fungal Strain | MIC (µg/mL) | Comparison with Fluconazole (MIC) |
|---|---|---|
| Candida albicans | 0.5 | Lower (1.0) |
| Aspergillus fumigatus | 1.0 | Lower (2.0) |
| Trichophyton rubrum | 0.25 | Lower (0.5) |
Clinical Studies
Several clinical trials have assessed the safety and efficacy of this compound in treating fungal infections:
- A Phase II trial evaluated its effectiveness in patients with recurrent vulvovaginal candidiasis. Results indicated a significant reduction in infection recurrence compared to placebo.
- A case study involving patients with chronic dermatophyte infections demonstrated complete resolution in over 80% of participants after a standard treatment course with this compound.
Case Study Example
In one notable case study, a patient with extensive tinea corporis resistant to conventional treatments was administered this compound. The treatment led to rapid improvement within two weeks, showcasing its potential as a second-line therapy for resistant fungal infections.
属性
CAS 编号 |
71097-23-9 |
|---|---|
分子式 |
C20H19Cl3N2O2 |
分子量 |
425.7 g/mol |
IUPAC 名称 |
1-[2-[3-(4-chlorophenoxy)propoxy]-2-(2,4-dichlorophenyl)ethyl]imidazole |
InChI |
InChI=1S/C20H19Cl3N2O2/c21-15-2-5-17(6-3-15)26-10-1-11-27-20(13-25-9-8-24-14-25)18-7-4-16(22)12-19(18)23/h2-9,12,14,20H,1,10-11,13H2 |
InChI 键 |
KHNOGVLYRLJXPL-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1OCCCOC(CN2C=CN=C2)C3=C(C=C(C=C3)Cl)Cl)Cl |
规范 SMILES |
C1=CC(=CC=C1OCCCOC(CN2C=CN=C2)C3=C(C=C(C=C3)Cl)Cl)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















